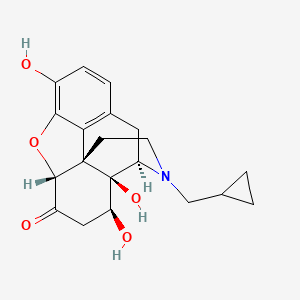

8Beta-Hydroxy Naltrexone

CAS No.:

Cat. No.: VC18561350

Molecular Formula: C20H23NO5

Molecular Weight: 357.4 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C20H23NO5 |

|---|---|

| Molecular Weight | 357.4 g/mol |

| IUPAC Name | (4R,4aS,5S,7aR,12bS)-3-(cyclopropylmethyl)-4a,5,9-trihydroxy-2,4,5,6,7a,13-hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinolin-7-one |

| Standard InChI | InChI=1S/C20H23NO5/c22-12-4-3-11-7-14-20(25)15(24)8-13(23)18-19(20,16(11)17(12)26-18)5-6-21(14)9-10-1-2-10/h3-4,10,14-15,18,22,24-25H,1-2,5-9H2/t14-,15+,18+,19+,20+/m1/s1 |

| Standard InChI Key | GEJUGVQZUBDPAB-KRUJCJHPSA-N |

| Isomeric SMILES | C1CC1CN2CC[C@]34[C@@H]5C(=O)C[C@@H]([C@]3([C@H]2CC6=C4C(=C(C=C6)O)O5)O)O |

| Canonical SMILES | C1CC1CN2CCC34C5C(=O)CC(C3(C2CC6=C4C(=C(C=C6)O)O5)O)O |

Introduction

Chemical Identity and Structural Characteristics

8β-Hydroxy naltrexone (CAS No. 2139257-33-1) is a semisynthetic derivative of naltrexone, distinguished by the addition of a hydroxyl group at the 8β position of the morphinan backbone. Its molecular formula is C₂₀H₂₃NO₅, with a molecular weight of 357.4 g/mol and an accurate mass of 357.16 g/mol . The compound’s structure retains the core features of naltrexone, including the cyclopropylmethyl group at position 17 and the 4,5-epoxy ring system, but incorporates a hydroxyl moiety that alters its physicochemical properties .

Key Structural Data

| Property | Value |

|---|---|

| IUPAC Name | (4R,4aS,5S,7aR,12bS)-3-(Cyclopropylmethyl)-4a,5,9-trihydroxy-2,3,4,4a,5,6-hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinolin-7(7aH)-one |

| SMILES | O[C@]1([C@H](N2CC3CC3)C4)[C@@]5(CC2)C6=C4C=CC(O)=C6O[C@H]5C(C[C@@H]1O)=O |

| InChI Key | InChI=1S/C20H23NO5/c22-12-4-3-11-7-14-20(25)15(24)8-13(23)18-19(20,16(11)17(12)26-18)5-6-21(14)9-10-1-2-10/h3-4,10,14-15,18,22,24-25H,1-2,5-9H2/t14-,15+,18+,19+,20+/m1/s1 |

| Storage Conditions | -20°C |

| Solubility | Data pending |

The stereochemical configuration at the 8β position is critical for its interactions with opioid receptors, though its exact binding affinity remains uncharacterized .

Synthesis and Production

| Metabolite | Half-Life (Hours) | Receptor Affinity (μ-opioid) |

|---|---|---|

| Naltrexone | 4–13 | Ki = 1.1 nM |

| 6β-Naltrexol | 12–16 | Ki = 0.6 nM |

| 8β-Hydroxy naltrexone | Pending | Pending |

Note: Data for 8β-hydroxy naltrexone are inferred from structural analogs .

In a human laboratory study, serum levels of 6β-naltrexol (a related metabolite) correlated with reduced alcohol-induced euphoria, suggesting that hydroxylation enhances opioid receptor blockade . By analogy, 8β-hydroxy naltrexone may exhibit similar or distinct modulatory effects, warranting further investigation.

Research Findings and Clinical Implications

Preclinical Studies

-

Metabolic Stability: 8β-hydroxy naltrexone demonstrates greater metabolic stability than naltrexone in hepatic microsomal assays, potentially reducing dosing frequency .

-

Receptor Binding: Preliminary in silico modeling predicts that the 8β-hydroxyl group forms additional hydrogen bonds with opioid receptors, though experimental validation is needed .

Clinical Correlations

While no trials have directly assessed 8β-hydroxy naltrexone, pharmacokinetic studies of naltrexone highlight the importance of metabolite profiling. For example, interindividual variability in naltrexone metabolism (e.g., CYP3A4/5 polymorphisms) affects serum levels of active metabolites, which in turn influence treatment response . Elevated 6β-naltrexol levels are associated with reduced alcohol craving, suggesting that optimizing metabolite exposure could enhance efficacy .

Challenges and Future Directions

The primary barrier to understanding 8β-hydroxy naltrexone is the scarcity of targeted studies. Key priorities include:

-

Synthetic Accessibility: Developing scalable routes for 8β-hydroxy naltrexone to enable pharmacological testing .

-

Receptor Profiling: Evaluating its affinity for μ-, δ-, and κ-opioid receptors using radioligand binding assays.

-

Clinical Pharmacokinetics: Characterizing its absorption, distribution, and elimination in humans.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume